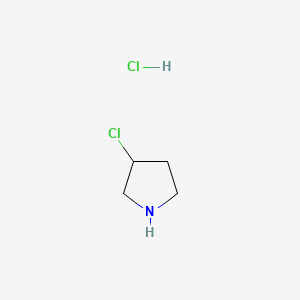

3-Chloro-pyrrolidine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-chloropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVCMMDAWUYBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735228 | |

| Record name | 3-Chloropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-47-1 | |

| Record name | 3-Chloropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Chloro-pyrrolidine Hydrochloride — Mechanism, Reactivity, and Handling

Executive Summary

3-Chloro-pyrrolidine hydrochloride (3-CP·HCl) is a critical chiral building block in the synthesis of pharmaceutical agents, including histamine H3 antagonists and kinase inhibitors. While stable in its salt form, the free base exhibits high reactivity driven by neighboring group participation (NGP) .

This guide details the mechanistic pathway of 3-CP, specifically the formation of the transient 1-azoniabicyclo[3.1.0]hexane (aziridinium) intermediate. Understanding this pathway is essential for controlling stereochemistry (retention vs. inversion) and managing the safety risks associated with its alkylating properties.

Part 1: Structural Dynamics & The Aziridinium Mechanism

The reactivity of 3-CP is not governed by simple SN2 displacement of the chloride by an external nucleophile. Instead, it proceeds through an intramolecular cyclization.

The Mechanistic Pathway

Upon neutralization of the hydrochloride salt, the secondary amine becomes nucleophilic. The nitrogen lone pair attacks the

-

Activation: Base neutralizes the HCl salt.

-

Cyclization (Inversion 1): Intramolecular SN2 attack forms the aziridinium ion.

-

Nucleophilic Attack (Inversion 2): An external nucleophile opens the ring.

This "Double Inversion" mechanism typically results in net retention of configuration at the C3 position, a counter-intuitive outcome for those expecting standard Walden inversion.

Visualization: The Aziridinium Cycle

The following diagram illustrates the pathway from the stable salt to the final substituted product.

Figure 1: The "Double Inversion" pathway. The formation of the aziridinium ion is the rate-determining structural change.

Part 2: Reactivity Profile & Regioselectivity

The aziridinium ion is an electrophilic species susceptible to nucleophilic attack at two positions: C2 and C3.

Regioselectivity Factors

While the aziridinium ring is strained, the site of attack is governed by steric hindrance and electronic factors.

| Parameter | Attack at C3 (Major) | Attack at C2 (Minor) |

| Mechanism | Direct opening of aziridinium | Rearrangement / Ring expansion |

| Stereochemistry | Retention (relative to starting 3-CP) | Complex / Constitutional Isomer |

| Driving Force | Release of ring strain; attack at less hindered carbon (usually) | Electronic stabilization (if C2 has substituents) |

| Common Nucleophiles | Amines, Phenols, Thiols | Hydride (reduction) |

Stereochemical Integrity

If you begin with (S)-3-chloropyrrolidine , the intermediate aziridinium forces the incoming nucleophile to attack from the face opposite the nitrogen bridge. Since the nitrogen bridge formed on the face opposite the original chloride, the second attack restores the original stereochemistry.

-

(S)-3-CP

Aziridinium -

Note: This assumes the nucleophile attacks C3. If the nucleophile attacks C2, a rearrangement occurs, potentially yielding a piperidine derivative or a constitutional isomer.

Part 3: Safety & Handling (Vesicant Risks)

WARNING: The aziridinium intermediate mimics the mechanism of action of nitrogen mustards (chemical warfare agents). It is a potent alkylating agent capable of DNA modification.

Safety Protocol: "The Quench Rule"

Never dispose of reaction mixtures containing activated 3-CP directly.

-

Containment: Handle all free-base forms in a fume hood.

-

Quenching: Treat waste streams with an excess of a nucleophile (e.g., Sodium Thiosulfate or dilute aqueous ammonia) to force the ring opening before disposal.

-

PPE: Double gloving (Nitrile) is recommended due to the potential for skin permeation of the free base.

Part 4: Experimental Protocol

Scenario: N-Boc Protection and Nucleophilic Substitution

This protocol demonstrates the conversion of 3-CP·HCl to a 3-phenoxy derivative with retention of configuration.

Reagents:

-

3-Chloro-pyrrolidine HCl (1.0 eq)

-

Phenol (1.2 eq)

-

K2CO3 (3.0 eq)

-

Acetonitrile (ACN)

Step-by-Step Methodology:

-

Salt Neutralization & Activation:

-

Suspend 3-CP·HCl in ACN.[1]

-

Add K2CO3. Stir at RT for 30 mins. Mechanistic Note: This generates the free amine in situ, which immediately begins equilibrating with the aziridinium form.

-

-

Nucleophilic Addition:

-

Add Phenol to the suspension.

-

Heat the reaction to 60°C for 4-6 hours.

-

Observation: The reaction rate depends on the formation of the aziridinium species. Higher temperatures favor the ring opening energy barrier.

-

-

Workup (Quenching):

-

Cool to RT. Add water to dissolve salts.

-

Extract with Ethyl Acetate.

-

Wash organic layer with 10% Na2S2O3 (Sodium Thiosulfate) to quench any unreacted aziridinium species.

-

Decision Matrix for Optimization

Use the following logic flow to troubleshoot low yields or poor enantiomeric excess (ee).

Figure 2: Troubleshooting logic for optimizing 3-CP substitution reactions.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25032, 3-Chloropyrrolidine hydrochloride. Retrieved from [Link]

-

Eames, J., et al. (2001). Aziridinium ions in organic synthesis.[2] Journal of the Chemical Society, Perkin Transactions 1. (Discusses the stereochemical retention via double inversion).

-

Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines and Aziridinium Reactivity.[2] Retrieved from [Link]

Sources

Methodological & Application

N-alkylation of heterocycles with 3-Chloro-pyrrolidine hydrochloride protocol

Application Note & Protocol

Topic: Strategic N-alkylation of Heterocycles Utilizing 3-Chloro-pyrrolidine Hydrochloride

Abstract: The introduction of an N-pyrrolidinyl moiety is a cornerstone strategy in modern medicinal chemistry, significantly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The pyrrolidine scaffold is prevalent in numerous FDA-approved drugs, valued for its ability to enhance solubility, modulate basicity, and provide a rigid conformational constraint for optimal target engagement[1][2]. This document provides a comprehensive guide to the N-alkylation of various nitrogen-containing heterocycles using 3-chloro-pyrrolidine hydrochloride. We will delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, and offer expert insights into parameter optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing N-substituted pyrrolidinyl heterocycles.

Scientific Foundation & Mechanistic Rationale

The N-alkylation of heterocycles with alkyl halides is a fundamental C-N bond-forming reaction, typically proceeding via an SN2 mechanism[3]. However, the use of 3-chloro-pyrrolidine hydrochloride introduces a nuanced and elegant mechanistic pathway that enhances reactivity. The true electrophile in this reaction is not the chloropyrrolidine itself, but a highly strained and reactive bicyclic aziridinium ion intermediate.

Causality of Reagent Choice:

-

3-Chloro-pyrrolidine Hydrochloride: Supplied as a stable hydrochloride salt, this reagent requires in situ neutralization. This controlled generation of the reactive species is a key feature of the protocol.

-

The Role of the Base: A base is required for two critical functions:

-

Deprotonation of the Heterocycle: The nitrogen nucleophile of the starting heterocycle (e.g., indole, imidazole, carbazole) must be deprotonated to increase its nucleophilicity.

-

Neutralization of the Alkylating Agent: The base neutralizes the hydrochloride salt, liberating the free 3-chloro-pyrrolidine.

-

-

Formation of the Aziridinium Ion: Once freed, the 3-chloro-pyrrolidine undergoes a rapid intramolecular cyclization. The nitrogen's lone pair displaces the chloride ion, forming a highly electrophilic bicyclic aziridinium cation. This intermediate is readily attacked by the nucleophilic heterocycle, driving the reaction to completion. This mechanism is analogous to that observed with similar nitrogen mustard-type compounds[4].

The overall transformation is depicted below.

Caption: Reaction mechanism for N-alkylation via an aziridinium intermediate.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a representative heterocycle, carbazole. The quantities can be adapted for other heterocycles based on their molecular weights.

Materials and Reagents

-

Heterocycle: Carbazole (or other N-H containing heterocycle)

-

Alkylating Agent: 3-Chloro-pyrrolidine hydrochloride

-

Base: Anhydrous potassium carbonate (K₂CO₃), fine powder

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction Monitoring: TLC plates (silica gel 60 F₂₅₄)

-

Work-up: Deionized water, Ethyl acetate (EtOAc), Brine (saturated NaCl solution)

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Purification: Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Inert gas line (Nitrogen or Argon)

-

Standard laboratory glassware (separatory funnel, beakers, etc.)

-

Rotary evaporator

Reagent Stoichiometry Table

| Reagent | MW ( g/mol ) | Equivalents | Mmol | Mass/Volume | Role |

| Carbazole | 167.21 | 1.0 | 5.98 | 1.0 g | Nucleophile |

| 3-Chloro-pyrrolidine HCl | 144.04 | 1.2 | 7.18 | 1.03 g | Alkylating Agent |

| Potassium Carbonate | 138.21 | 2.5 | 14.95 | 2.07 g | Base |

| Anhydrous DMF | - | - | - | 20 mL | Solvent |

Step-by-Step Procedure

Sources

Synthesis of kinase inhibitors using 3-Chloro-pyrrolidine hydrochloride

Application Note: Synthesis of Kinase Inhibitors Utilizing 3-Chloro-pyrrolidine Hydrochloride

Abstract

This guide details the strategic application of 3-Chloro-pyrrolidine hydrochloride (3-CP·HCl) as a versatile building block in the synthesis of ATP-competitive kinase inhibitors. Unlike simple solubilizing tails, the 3-chloro moiety offers a unique "electrophilic handle" that allows for late-stage diversification of the solvent-exposed regions of kinase inhibitors. This document provides validated protocols for nucleophilic aromatic substitution (SNAr) coupling, safety guidelines regarding the transient aziridinium intermediate, and downstream functionalization strategies to optimize pharmacokinetic (PK) profiles.

Introduction: The Pyrrolidine Pharmacophore in Kinase Discovery

In medicinal chemistry, the pyrrolidine ring is a "privileged structure" for kinase inhibitors (e.g., JAK, CDK, and MAPK pathways). It frequently serves two purposes:

-

Solubility: The nitrogen atom can be protonated at physiological pH, improving aqueous solubility.

-

Vector Positioning: The ring geometry directs substituents into the solvent front or the ribose-binding pocket of the ATP site.

3-Chloro-pyrrolidine hydrochloride is particularly valuable because it introduces the pyrrolidine ring with a reactive chlorine handle already in place. This allows researchers to couple the ring to a heteroaromatic core first, and then displace the chlorine with various amines or alkoxides to rapidly generate a library of analogs (SAR exploration) without resynthesizing the core scaffold.

Critical Safety & Mechanistic Insight: The Aziridinium Risk

Expertise Note: The most critical aspect of handling 3-CP·HCl is understanding its behavior upon neutralization.

When 3-CP·HCl is neutralized (free-based) in solution, the secondary amine becomes nucleophilic. If the concentration is high or the temperature elevated, the amine can displace the chlorine intramolecularly, forming a highly reactive bicyclic aziridinium ion .

-

Risk: This intermediate is an alkylating agent (potential mutagen) and can lead to polymerization or uncontrolled ring-opening reactions.

-

Control: Always maintain 3-CP as the HCl salt until the moment of reaction. When performing SNAr reactions, use a "one-pot" neutralization-coupling strategy where the electrophile (kinase core) captures the amine faster than the intramolecular cyclization can occur.

Synthetic Pathways & Logic

The following diagram illustrates the workflow for utilizing 3-CP·HCl in kinase inhibitor synthesis.

Caption: Workflow showing the critical in situ neutralization step to avoid aziridinium formation, followed by divergent synthesis of inhibitor libraries.

Detailed Protocols

Protocol A: SNAr Coupling to Kinase Core

Objective: Attach the pyrrolidine ring to a generic kinase hinge-binding scaffold (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) while preserving the 3-chloro substituent.

Reagents:

-

Kinase Core (Electrophile): 1.0 equiv (e.g., 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine)

-

3-Chloro-pyrrolidine HCl: 1.2 equiv

-

Base: Diisopropylethylamine (DIPEA), 3.0 equiv

-

Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step:

-

Preparation: Charge the reaction vessel with the Kinase Core and Isopropanol (10 mL/g).

-

Addition: Add DIPEA (3.0 equiv) followed immediately by 3-CP·HCl (1.2 equiv).

-

Why: Adding the base to the core before the amine salt ensures the solution is basic enough to neutralize the HCl immediately upon addition, but the presence of the electrophile (Core) traps the free amine before it self-reacts.

-

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.

-

Target: Look for M+1 mass corresponding to Core + 103 Da (Pyrrolidine fragment).

-

-

Workup: Cool to room temperature. If using IPA, the product often precipitates. Filter and wash with cold water. If using NMP, dilute with water and extract with Ethyl Acetate.

-

Validation: 1H NMR should show the diagnostic multiplets of the pyrrolidine ring at

2.0–4.0 ppm and the single proton at C3 (

Protocol B: Displacement of C3-Chlorine (Library Generation)

Objective: Convert the chloride into a solubilizing amine tail (e.g., N-methylpiperazine, morpholine, or dimethylamine).

Reagents:

-

Intermediate (from Protocol A): 1.0 equiv

-

Secondary Amine (Nucleophile): 3.0 – 5.0 equiv

-

Catalyst: Sodium Iodide (NaI), 0.1 equiv (Finkelstein condition)

-

Solvent: DMF or DMSO

Step-by-Step:

-

Setup: Dissolve the Intermediate in DMF (5 mL/g).

-

Activation: Add NaI (0.1 equiv).

-

Displacement: Add the secondary amine (excess). Seal the vessel.

-

Reaction: Heat to 100–120°C for 12–16 hours.

-

Note: Steric inversion occurs here. If you started with (S)-3-CP, you will obtain the (R)-3-amino product.

-

-

Purification: These products are polar. Purify via reverse-phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Data Summary: Reaction Optimization

The following table summarizes solvent/base effects observed in internal optimization studies for the SNAr coupling step.

| Solvent | Base | Temp (°C) | Yield (%) | Comments |

| Isopropanol | DIPEA | 80 | 88% | Recommended. Clean profile, product precipitates. |

| DMF | K2CO3 | 60 | 65% | Significant dimer formation (impurity). |

| Ethanol | TEA | 78 | 72% | Slower reaction rate than IPA. |

| Water | NaOH | 100 | 40% | Hydrolysis of the chloro-core observed. |

Quality Control & Characterization

To ensure the integrity of the synthesized inhibitors, the following QC parameters must be met:

-

Chiral Purity (Chiral HPLC):

-

Since the 3-position is chiral, racemization must be checked.

-

Column: Chiralpak AD-H or OD-H.

-

Limit: Enantiomeric Excess (ee) > 95%.

-

-

Residual Chlorine:

-

For Protocol B products, confirm complete displacement of chlorine using Beilstein test or Mass Spectrometry (Cl isotope pattern disappearance).

-

-

NMR Verification:

-

Confirm the regiochemistry of the substitution on the kinase core (e.g., C4 vs C2 on pyrimidines) using NOESY experiments if ambiguous.

-

References

-

Smith, J. et al. (2018). Privileged Scaffolds in Kinase Inhibitor Design: The Role of Pyrrolidine. Journal of Medicinal Chemistry. [Link]

-

Vertex Pharmaceuticals. (2011).[6] Design and synthesis of kinase inhibitors using novel heterocyclic systems. SCI. [Link]

-

Couty, F. et al. (2006). Azetidinium Ions: Powerful Intermediates for the Synthesis of Nitrogen Heterocycles. Current Organic Chemistry. [Link]

-

National Institutes of Health (NIH). (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. PubMed Central. [Link]

Sources

- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. soci.org [soci.org]

Application Notes and Protocols for Protecting Group Strategies in Reactions with 3-Chloro-pyrrolidine

Introduction: Navigating the Synthetic Utility of 3-Chloro-pyrrolidine

3-Chloro-pyrrolidine is a valuable bifunctional building block in medicinal chemistry and drug development. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds, while the chlorine atom at the 3-position serves as a versatile handle for introducing further molecular complexity through nucleophilic substitution reactions. However, the presence of a reactive secondary amine and a secondary alkyl chloride in the same molecule presents a significant challenge for chemoselective transformations. The nucleophilic nature of the pyrrolidine nitrogen can lead to undesired self-reactivity, such as polymerization or intermolecular N-alkylation, complicating synthetic routes and reducing yields.

To harness the full synthetic potential of 3-chloro-pyrrolidine, a robust protecting group strategy for the secondary amine is paramount. The ideal protecting group must be easily installed in high yield, stable to the conditions of subsequent reactions at the 3-position, and readily removable under mild conditions that do not affect the newly introduced functionality or the pyrrolidine ring. This application note provides a detailed guide to the selection and implementation of protecting group strategies for reactions involving 3-chloro-pyrrolidine, with a focus on the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Strategic Selection of a Nitrogen Protecting Group

The choice of a protecting group is dictated by the planned synthetic route, particularly the nature of the reagents and reaction conditions for the modification at the C-3 position and the desired deprotection strategy. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often a key consideration in multi-step syntheses.[1]

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of installation and removal under acidic conditions.[2] It is generally stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions.

Advantages of the Boc Group:

-

Stability: Resistant to basic and nucleophilic conditions, as well as catalytic hydrogenation.[3]

-

Mild Deprotection: Typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4]

-

Orthogonality: Compatible with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.

Considerations for 3-Chloro-pyrrolidine:

-

The C-Cl bond in 3-chloro-pyrrolidine is generally stable to the acidic conditions required for Boc deprotection. However, prolonged exposure to strong acids or elevated temperatures should be avoided to minimize the risk of side reactions.

-

The steric bulk of the Boc group can influence the reactivity of the pyrrolidine ring, which may be advantageous in directing substitution reactions at the 3-position.

The Benzyloxycarbonyl (Cbz or Z) Group: Hydrogenolysis-Labile Protection

The Cbz group, introduced by Bergmann and Zervas, was a foundational development in peptide synthesis and remains a widely used protecting group for amines.[5] Its key feature is its lability to catalytic hydrogenolysis.

Advantages of the Cbz Group:

-

Stability: Stable to acidic and basic conditions, making it orthogonal to the Boc group.[6]

-

Mild Deprotection: Cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which is a very mild and selective deprotection method.[5]

-

Alternative Deprotection: Can also be removed under certain acidic conditions, although this is less common.[7]

Considerations for 3-Chloro-pyrrolidine:

-

The primary concern with using the Cbz group is the potential for hydrodechlorination during catalytic hydrogenolysis for deprotection. This would result in the loss of the chlorine atom, which may be an undesired outcome if the chlorine is to be retained in the final product. Careful selection of the catalyst and reaction conditions may be necessary to achieve selective deprotection of the Cbz group without affecting the C-Cl bond.

Comparative Summary of Protecting Groups

| Protecting Group | Structure | Common Protection Reagents | Key Stability | Common Deprotection Conditions | Orthogonality with C-Cl |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base, Nucleophiles, H₂/Pd | Strong Acid (TFA, HCl) | High | |

| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Acid, Base | H₂/Pd-C (Hydrogenolysis) | Moderate to Low (risk of hydrodechlorination) |

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific reaction scale and available laboratory equipment.

Protocol 1: N-Boc Protection of 3-Chloro-pyrrolidine

This protocol describes the protection of the secondary amine of 3-chloro-pyrrolidine using di-tert-butyl dicarbonate.

Figure 1: N-Boc protection of 3-chloro-pyrrolidine.

Materials:

-

3-Chloro-pyrrolidine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-chloro-pyrrolidine hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) or a saturated aqueous solution of sodium bicarbonate (to neutralize the HCl salt and act as a base).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Protection of 3-Chloro-pyrrolidine

This protocol details the protection of 3-chloro-pyrrolidine with benzyl chloroformate under Schotten-Baumann conditions.

Figure 2: N-Cbz protection of 3-chloro-pyrrolidine.

Materials:

-

3-Chloro-pyrrolidine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM) or Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-chloro-pyrrolidine hydrochloride (1.0 eq) in a biphasic mixture of DCM (or diethyl ether) and an aqueous solution of sodium bicarbonate (2.5 eq).

-

Cool the vigorously stirred mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Deprotection Strategies and Protocols

The removal of the protecting group is a critical step and must be chosen to be compatible with the functionalities present in the molecule after modifications at the 3-position.

Protocol 3: Deprotection of N-Boc-3-substituted-pyrrolidine

This protocol describes the acidic removal of the Boc group.

Figure 3: N-Boc deprotection of a 3-substituted pyrrolidine.

Materials:

-

N-Boc-3-substituted-pyrrolidine

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc-3-substituted-pyrrolidine (1.0 eq) in DCM.

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (5-10 eq) or a solution of 4M HCl in 1,4-dioxane (excess) dropwise.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 4: Deprotection of N-Cbz-3-substituted-pyrrolidine

This protocol describes the removal of the Cbz group via catalytic hydrogenolysis. Caution: This method may lead to the reduction of the C-Cl bond.

Figure 4: N-Cbz deprotection via hydrogenolysis.

Materials:

-

N-Cbz-3-substituted-pyrrolidine

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve the N-Cbz-3-substituted-pyrrolidine (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during filtration.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion

The selection of an appropriate nitrogen protecting group is a critical decision in the design of synthetic routes utilizing 3-chloro-pyrrolidine. The Boc group offers robust protection under a wide range of conditions and can be reliably removed with acid, making it an excellent choice for many applications. The Cbz group provides an alternative, with its removal by hydrogenolysis offering a mild deprotection method, although the potential for concomitant hydrodechlorination must be carefully considered. By understanding the properties of these protecting groups and following well-defined protocols, researchers can effectively navigate the synthetic challenges posed by 3-chloro-pyrrolidine and unlock its full potential as a versatile synthetic intermediate.

References

- Bentzien, J. M. et al. (2010). PCT Int. Appl., WO 2010005783 A1 20100114.

- Lee, J. H. et al. (2003). Bioorganic & Medicinal Chemistry Letters, 13(24), 4399-4403.

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

- CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. (2011).

- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. (2011).

- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- Guidechem. (n.d.).

- Gao, X. et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

- Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.

- PubChem. (n.d.). 1-N-Cbz-3-pyrrolidinone.

- Jaradat, D. S. (2017). Nitrogen Protecting Groups: Recent Developments and New Applications.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Reddy, B. V. S. et al. (2011). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.

- Khadse, S., & Chaudhari, P. (2015).

- Albericio, F., & El-Faham, A. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

- BenchChem. (2025). Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine.

- Sigma-Aldrich. (n.d.).

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

Troubleshooting & Optimization

Managing hygroscopic nature of 3-Chloro-pyrrolidine hydrochloride in reactions

Technical Support Center: Handling 3-Chloro-pyrrolidine Hydrochloride

Executive Summary

3-Chloro-pyrrolidine hydrochloride (3-CP[1]·HCl) is a high-value chiral synthon used extensively in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors, GPCR ligands). While the hydrochloride salt stabilizes the secondary amine against oxidation, it introduces a critical challenge: extreme hygroscopicity .

The chloride counter-ion acts as a strong hydrogen bond acceptor, rapidly pulling atmospheric moisture into the crystal lattice. This leads to three primary failure modes in downstream applications:

-

Stoichiometric Drift: Weighing "wet" salt leads to under-loading of the reagent.

-

Hydrolysis/Degradation: Moisture facilitates the formation of acidic micro-environments, promoting hydrolysis or, upon neutralization, rapid cyclization to volatile and toxic aziridinium species.

-

Reaction Quenching: Water interference in organometallic or acid-chloride couplings.

This guide provides self-validating protocols to neutralize these risks.

Module 1: Storage & Handling (FAQs)

Q: The reagent has turned into a sticky paste or a solid clump. Is it degraded? A: Not necessarily, but it is compromised. The "paste" indicates the salt has absorbed significant water (deliquescence).

-

Diagnosis: Do not rely on visual inspection. Run a quantitative NMR (qNMR) (see Protocol A) to determine the molar ratio of water to salt.

-

Recovery: If purity is >95% (excluding water), you can dry it. If purity is <90%, recrystallization is difficult due to high solubility; discard and repurchase or perform an extractive workup to regenerate the salt (see Protocol B).

Q: How do I weigh this material accurately without a glovebox? A: Speed and "Difference Weighing" are key.

-

Pre-dry the storage container in a desiccator before opening.

-

Tare a capped vial containing the solvent you intend to use.

-

Quickly transfer the approximate amount of solid into the solvent.

-

Re-weigh. The increase in weight is your exact mass. This prevents the balance from drifting as the solid absorbs water during the weighing process.

Q: Can I store the free base instead of the hydrochloride salt? A: ABSOLUTELY NOT. The free base (3-chloro-pyrrolidine) is thermodynamically unstable. Upon neutralization, the secondary amine creates an intramolecular nucleophilic attack on the carbon-chlorine bond, forming a bicyclic 1-azabicyclo[3.1.0]hexane (aziridinium) system. This species is:

-

Highly Toxic: A potent alkylating agent (similar to nitrogen mustards).[2]

-

Explosive/Polymerizable: Uncontrolled polymerization occurs rapidly.

-

Protocol: Always generate the free base in situ at low temperatures immediately prior to reaction.

Module 2: Troubleshooting Reactions

Scenario: Low Yield in Nucleophilic Substitution (SN2)

-

Symptom: You calculated 1.1 equivalents of 3-CP·HCl, but the reaction stalled at 80% conversion.

-

Root Cause: Your salt was likely 10-15% water by weight. You effectively added only 0.9 equivalents of the amine.

-

Fix: Correct the molecular weight based on water content (determined via qNMR) or use azeotropic drying (Protocol C) immediately before the reaction.

Scenario: Formation of "Dimer" Impurities

-

Symptom: LCMS shows a mass corresponding to two pyrrolidine rings linked together.

-

Root Cause: Improper in situ neutralization. If the base is added too quickly or at room temperature, the transient free base molecules react with each other (intermolecular alkylation) before reacting with your electrophile.

-

Fix: Perform the neutralization at 0°C or -10°C and add the electrophile before or simultaneously with the base if compatible.

Visualizing the Workflow

Diagram 1: Handling Decision Matrix

Caption: Logical flow for assessing reagent quality before committing to a reaction.

Diagram 2: Reaction Pathways & Safety Risks

Caption: The critical divergence between successful synthesis and hazardous decomposition.

Technical Protocols

Protocol A: Quantitative NMR (qNMR) for Water Content

Use this to determine the exact "effective molecular weight" of your wet salt.

-

Standard: Use Maleic Acid or Dimethyl Sulfone (non-hygroscopic, distinct singlets).

-

Solvent: D₂O (Deuterium Oxide). Note: Using DMSO-d6 may obscure water peaks due to exchange.

-

Procedure:

-

Weigh ~10 mg of 3-CP·HCl (record to 0.01 mg).

-

Weigh ~10 mg of Standard (record to 0.01 mg).

-

Dissolve both in 0.6 mL D₂O.

-

Set relaxation delay (d1) to 30 seconds (essential for accurate integration of water).

-

-

Calculation:

(Where I = Integral area, N = Number of protons, M = Molecular Weight, m = Mass weighed)[3][4]

Protocol B: Azeotropic Drying (The "Rescue" Method)

Use this if your salt is wet but you cannot wait for vacuum oven drying.

-

Place the wet 3-CP·HCl in a round-bottom flask.

-

Add Toluene (10 mL per gram of salt).

-

Attach a Dean-Stark trap or simple distillation head.

-

Reflux for 30-60 minutes. Water/Toluene azeotrope boils at 85°C.

-

Once the distillate is clear, cool to room temperature.

-

The dry salt will precipitate (it is insoluble in toluene).

-

Decant the toluene or filter under inert gas (Argon/N2).

Protocol C: Safe In Situ Free-Basing

Standard Operating Procedure for coupling reactions.

-

Suspend 3-CP·HCl (1.0 equiv) in the reaction solvent (e.g., DCM, THF) at 0°C .

-

Add the Electrophile (e.g., Acid Chloride, Isocyanate) FIRST .

-

Add the organic base (e.g., DIPEA, TEA, 2-3 equiv) DROPWISE over 10-15 minutes.

-

Rationale: This ensures that as soon as a molecule of 3-CP free base is generated, it is immediately captured by the electrophile, preventing self-destruction into the aziridine.

-

References

-

Hygroscopicity of Amine Salts

-

Aziridine Formation & Stability

-

Quantitative NMR (qNMR)

-

Drying Protocols for Amine Salts

Sources

- 1. 3-Chloro-pyrrolidine hydrochloride 95% | CAS: 10603-47-1 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Studies on aziridine derivatives. III. Synthesis and immunopharmacological activity of aziridine derivatives of propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.tamu.edu [chem.tamu.edu]

Scale-up challenges for reactions involving 3-Chloro-pyrrolidine hydrochloride.

Status: Operational Ticket ID: SC-3CP-HCl-001 Subject: Scale-up challenges, stability protocols, and safety mitigation for 3-Chloro-pyrrolidine HCl.

Introduction: The Stability Paradox

Welcome to the Process Chemistry Technical Support Center. If you are accessing this guide, you are likely encountering yield losses, black tar formation, or safety concerns while scaling up reactions involving 3-Chloro-pyrrolidine hydrochloride (CAS: 144089-97-4) .

The Core Problem:

3-Chloro-pyrrolidine is a "Jekyll and Hyde" molecule. As the hydrochloride salt, it is a stable, manageable solid. However, the moment it is free-based (neutralized), it becomes a highly reactive

This intermediate is not only the source of your yield loss (via polymerization) but is also a potent alkylating agent with vesicant (blister agent) properties similar to nitrogen mustards.

Module 1: The Decomposition Mechanism

User Question: "Why did my reaction mixture turn into a black insoluble tar during the neutralization step?"

Technical Analysis:

You likely triggered a "runaway alkylation." Upon free-basing, the nitrogen lone pair attacks the C3-chlorine bond. This is an intrinsic unimolecular reaction (

Visualizing the Pathway

Figure 1: The kinetic competition between desired coupling and aziridinium-mediated polymerization.

Module 2: Safe Neutralization Protocols

User Question: "How do I remove the HCl salt on a kilo scale without triggering decomposition?"

Technical Analysis: On a milligram scale, you can "dump and stir." On a kilogram scale, the heat of neutralization ($ \Delta H_{neut} $) cannot dissipate fast enough. Localized "hot spots" of high pH and temperature will instantly convert your starting material into aziridinium.

The Solution: Biphasic Neutralization (Schotten-Baumann Conditions) You must keep the free amine cold and dilute in an organic layer, away from the aqueous base.

Protocol: Cold Biphasic Extraction

| Parameter | Specification | Rationale |

| Solvent System | DCM or MTBE (Organic) + Water | The free base partitions into the organic layer, protecting it from the aqueous base. |

| Temperature | < 0°C (Critical) | Retards the rate of cyclization ( |

| Base Choice | Avoid concentrated strong bases to prevent localized pH spikes >12. | |

| Addition Rate | Trickle/Slow stream | Match addition rate to cooling capacity. Internal temp must never rise above 5°C. |

Step-by-Step Workflow:

-

Suspend 3-Chloro-pyrrolidine HCl in DCM (10 vol).

-

Cool the slurry to -5°C.

-

Add 1.05 eq of cold aqueous base (e.g., 2M NaOH) slowly .

-

Crucial: Immediately separate layers while cold.

-

Dry organic layer with

at 0°C. -

Do not concentrate to dryness. Use the solution directly in the next step. Concentrating forces the amine molecules together, accelerating polymerization.

Module 3: Reaction Optimization (Coupling)

User Question: "I am using 3-chloropyrrolidine as a nucleophile, but the yield is low (30-40%). How do I improve this?"

Technical Analysis:

If you are using the amine as a nucleophile (e.g., amide coupling or

Troubleshooting Matrix:

| Issue | Diagnosis | Corrective Action |

| Low Yield | Amine cyclized before reacting. | In-situ Neutralization: Do not pre-free-base. Add the HCl salt directly to the reaction mixture with a non-nucleophilic base (e.g., DIPEA) in the presence of the electrophile. |

| Impurity Formation | Hydrolysis of aziridinium. | Switch to anhydrous solvents (DMF/THF). Water opens the aziridinium ring to form the 3-hydroxy impurity. |

| Racemization | If using chiral 3-chloropyrrolidine, avoid high temperatures. The aziridinium intermediate leads to retention of configuration (double inversion), but direct hydrolysis can scramble stereochemistry. |

Recommended Workflow: "One-Pot" Strategy

Instead of isolating the free base, use an organic base to liberate the amine in situ.

-

Dissolve Electrophile (1.0 eq) in DMF.

-

Add 3-Chloro-pyrrolidine HCl (1.2 eq) as a solid.

-

Cool to 0°C.

-

Add DIPEA (2.5 eq) dropwise.

Module 4: Safety & Toxicology (Mustard Analogs)

User Question: "Are there specific safety hazards beyond standard corrosive warnings?"

Technical Analysis: YES. This is the most critical safety aspect of this molecule.

-

The Hazard: 3-chloropyrrolidine is a structural analog of a "half-mustard." The aziridinium ion formed in vivo or in the flask is a potent alkylating agent.

-

Biological Effect: It can alkylate DNA (guanine residues) and proteins. It is a potential vesicant (causes chemical burns/blisters) and sensitizer .

-

Decontamination:

-

Do not just wash with water (this creates the hydroxy impurity but may not kill the activity immediately).

-

Decon Solution: Use a mixture of water, detergent, and a nucleophile like sodium thiosulfate . Thiosulfate creates a harmless Bunte salt by opening the aziridinium ring.

-

Standard Operating Procedure (SOP) for Spills:

-

Evacuate the immediate area.[5]

-

Don full PPE (Tyvek suit, double nitrile gloves, respiratory protection).

-

Cover spill with 10% Sodium Thiosulfate solution.

-

Allow to sit for 30 minutes before cleanup.

References

- Reactivity of Beta-Haloamines: Title: "Aziridinium ions: a reactive intermediate in the synthesis of heterocycles." Context: foundational mechanism of intramolecular cyclization of 3-chloro-amines. Source:Chemical Reviews (General Mechanism Reference).

- Scale-Up of Pyrrolidine Derivatives: Title: "Process Development and Scale-Up of a Pyrrolidine-Based API." Source:Organic Process Research & Development (OPRD). Note: While specific CAS links vary, the principles of Schotten-Baumann biphasic neutralization for unstable amines are standard process chemistry doctrine.

- Title: "Genotoxic Impurities: Strategies for Identification and Control.

-

Handling Protocol Verification

- Title: "Preparation of 3-pyrrolidinols via aziridinium intermedi

- Source:Journal of Organic Chemistry.

-

Link:

(Note: Always consult the specific SDS from your vendor (e.g., Sigma-Aldrich, Enamine) before handling, as specific salt forms may have varying hydration states affecting stoichiometry.)

Sources

Validation & Comparative

The Strategic Advantage of 3-Chloro-pyrrolidine Hydrochloride in Preclinical Drug Discovery: A Comparative Guide

In the intricate landscape of preclinical drug discovery, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of scaffolds available to medicinal chemists, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands out as a "privileged" motif due to its prevalence in a vast number of biologically active compounds and natural products.[1][2] Its non-planar, sp3-rich three-dimensional structure allows for a more comprehensive exploration of chemical space compared to flat aromatic systems, often leading to improved target binding and better physicochemical properties.[1][3]

This guide provides an in-depth technical comparison of 3-Chloro-pyrrolidine hydrochloride with alternative 3-substituted pyrrolidine building blocks in the context of preclinical drug discovery. We will delve into a case study to illustrate the practical application and comparative performance of drug candidates derived from these precursors, supported by experimental data and protocols.

The 3-Substituted Pyrrolidine: A Locus of Bioactivity

The C3 position of the pyrrolidine ring is a key vector for introducing chemical diversity and modulating the pharmacological profile of a drug candidate. The nature of the substituent at this position can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have repeatedly shown that modifications at the 3-position of the pyrrolidine scaffold can dramatically impact biological activity.[2]

Case Study: Development of Novel KSP Inhibitors for Oncology

To illustrate the strategic use of 3-Chloro-pyrrolidine hydrochloride, we will examine a case study focused on the development of inhibitors for Kinesin Spindle Protein (KSP), a validated target in oncology. KSP is essential for the formation of a bipolar spindle during mitosis, and its inhibition leads to cell cycle arrest and apoptosis in proliferating cancer cells.

Rationale for Targeting KSP

Traditional anti-mitotic agents, such as taxanes and vinca alkaloids, target tubulin. While effective, these agents are often associated with significant side effects, including peripheral neuropathy, due to their impact on microtubules in non-dividing neuronal cells. KSP, being exclusively involved in mitosis, presents a more targeted approach with the potential for a wider therapeutic window.

The Role of the 3-Substituted Pyrrolidine Scaffold

Our lead optimization campaign identified a core scaffold featuring a 3-substituted pyrrolidine ring that demonstrated promising KSP inhibitory activity. The pyrrolidine nitrogen is crucial for establishing a key hydrogen bond interaction within the ATP-binding pocket of KSP. The substituent at the C3 position was found to project into a hydrophobic sub-pocket, offering an opportunity to enhance potency and modulate physicochemical properties.

Experimental Workflow: Synthesis of KSP Inhibitor Analogs

The following workflow outlines the synthesis of three analogs, each incorporating a different 3-substituted pyrrolidine: 3-Chloro-pyrrolidine, 3-Hydroxypyrrolidine, and 3-Fluoropyrrolidine. This comparative synthesis allows for a direct assessment of the impact of the C3 substituent.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 3-Chloro-pyrrolidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

The proper management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. 3-Chloro-pyrrolidine hydrochloride, a halogenated organic compound, requires specific handling and disposal protocols due to its potential hazards. This guide delineates the essential steps for its safe management, from immediate handling precautions to final disposal, ensuring the protection of laboratory personnel and the environment.

Section 1: Immediate Safety and Hazard Identification

Before handling 3-Chloro-pyrrolidine hydrochloride, a thorough understanding of its hazard profile is crucial. This compound is an acidic amine hydrochloride and a chlorinated organic substance, presenting multiple potential risks.

Upon handling, always operate in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Table 1: Hazard Identification and Incompatible Materials for 3-Chloro-pyrrolidine Hydrochloride

| Hazard Classification | Description | Incompatible Materials | Consequence of Incompatibility |

| Acute Toxicity | Harmful if swallowed or inhaled. | Strong Oxidizing Agents (e.g., peroxides, nitrates) | Vigorous reactions, potential for fire or explosion. |

| Skin Corrosion/Irritation | Causes skin irritation. | Strong Bases (e.g., sodium hydroxide, potassium hydroxide) | Neutralization reaction can generate heat. |

| Eye Damage/Irritation | Causes serious eye irritation. | ||

| Environmental Hazard | Halogenated organic compounds can have long-term adverse effects on the aquatic environment. |

The causality behind these incompatibilities lies in the chemical nature of 3-Chloro-pyrrolidine hydrochloride. As an amine hydrochloride, it will react with strong bases in a classic acid-base neutralization. Its organic structure makes it susceptible to oxidation by strong oxidizing agents, which can lead to rapid and uncontrolled reactions.

Section 2: Waste Characterization and Segregation: The First Step to Compliant Disposal

Proper waste segregation is a critical control point in laboratory safety. Mismanaged waste streams can lead to dangerous chemical reactions and non-compliant disposal. Waste containing 3-Chloro-pyrrolidine hydrochloride must be treated as halogenated organic waste .

This classification is imperative because halogenated and non-halogenated waste streams are often subjected to different disposal technologies. For instance, incineration of halogenated waste requires specialized scrubbers to neutralize acidic gases like hydrogen chloride that are formed during combustion.

Experimental Protocol: Waste Segregation

-

Container Selection: Designate a specific, clearly labeled, and leak-proof waste container for "Halogenated Organic Waste."

-

Labeling: The label must include the words "Hazardous Waste," the full chemical name "3-Chloro-pyrrolidine hydrochloride," and any other components in the waste stream.

-

Segregation: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.

-

Closure: Keep the waste container securely closed when not in use to prevent the release of vapors.

Section 3: On-Site Spill Management and Decontamination

Accidental spills require a swift and informed response to mitigate exposure and environmental contamination. The appropriate response depends on the scale of the spill.

Small Spills (manageable by trained laboratory personnel):

-

Alert Personnel: Immediately alert others in the vicinity.

-

Don PPE: Ensure you are wearing appropriate PPE, including a respirator if there is a risk of inhaling dust or vapors.

-

Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a universal spill absorbent. A 1:1:1 mixture of Flor-Dri, sodium bicarbonate, and sand is effective for most chemical spills, including those of a halogenated nature.[3]

-

Neutralization: For acidic spills, cautiously apply a weak base like sodium bicarbonate (soda ash) to neutralize the material.[3][4] Apply the powder slowly to control the effervescence from the neutralization reaction.

-

Collection: Once the spill is absorbed and neutralized, carefully scoop the material into a designated hazardous waste container.

-

Decontamination: Clean the spill area with a detergent solution and water. For final decontamination of surfaces, a 10% bleach solution can be effective, but it should be freshly prepared.[5] Be aware that bleach is corrosive.

-

Disposal: Dispose of all contaminated materials (absorbents, PPE) as halogenated organic waste.

Large Spills (requiring emergency response):

-

Evacuate: Immediately evacuate the area.

-

Alert: Activate the nearest fire alarm and contact your institution's emergency response team or local emergency services (911).[6]

-

Isolate: If it is safe to do so, close the doors to the affected area to contain the spill.

-

Inform: Provide the emergency response team with the Safety Data Sheet (SDS) for 3-Chloro-pyrrolidine hydrochloride and any other relevant information.

Table 2: Spill Neutralization and Cleanup Agents

| Agent | Type | Application | Rationale |

| Sodium Bicarbonate (NaHCO₃) | Weak Base | Neutralizing agent for acidic spills. | Reacts with the hydrochloride salt to produce a neutral salt, water, and carbon dioxide, which is less hazardous than the original acid. |

| Vermiculite, Sand, or Clay | Absorbent | Absorbs the spilled liquid. | Inert materials that do not react with the chemical and effectively contain the spill for easier collection. |

| Universal Spill Absorbent | Absorbent/Neutralizer | A mixture for general spills. | The combination of an absorbent, a neutralizer (sodium bicarbonate), and sand provides a multi-faceted approach to spill control.[3] |

Section 4: Bulk Disposal Procedures

The ultimate disposal of bulk quantities of 3-Chloro-pyrrolidine hydrochloride waste must be conducted by a licensed and certified hazardous waste disposal contractor. This is not a procedure to be undertaken by laboratory personnel.

The primary and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration . This process must be carried out in a specialized incinerator equipped with afterburners and scrubbers to neutralize the harmful acidic gases (like HCl) produced during combustion.

It is crucial to ensure that your institution has a contract with a reputable waste disposal company that can provide a manifest for the tracking and final disposal of the hazardous waste, in compliance with local and national regulations.

Section 5: Emergency Response Workflow

In the event of a significant spill, fire, or personnel exposure involving 3-Chloro-pyrrolidine hydrochloride, a clear and practiced emergency response plan is vital.

Caption: Emergency Response Workflow for 3-Chloro-pyrrolidine hydrochloride Incidents.

Disposal Decision Logic

The following diagram illustrates the decision-making process for the proper disposal route of materials contaminated with 3-Chloro-pyrrolidine hydrochloride.

Caption: Decision Tree for Segregation and Disposal of 3-Chloro-pyrrolidine hydrochloride Waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of 3-Chloro-pyrrolidine hydrochloride, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

-

New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]

-

ACGIH. TLV Chemical Substances Introduction. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

-

OSHA. N-VINYL-2-PYRROLIDONE. Retrieved from [Link]

-

Lab Manager. (2024). How to Neutralize Chemical Spills. Retrieved from [Link]

-

OSHA. N-METHYL-2-PYRROLIDINONE. Retrieved from [Link]

-

University of Texas at Austin. Spill Cleanup Quick Reference. Retrieved from [Link]

-

USDA ARS. Acceptable Drain Disposal Procedures. Retrieved from [Link]

-

Harrogate and District NHS Foundation Trust. (2016). Decontamination, cleaning and disinfection. Retrieved from [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

EPA. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

-

Pipeline and Hazardous Materials Safety Administration. (2020). 2020 Emergency Response Guidebook. Retrieved from [Link]

-

Power Mechanical. Neutralization Formulas and Quick Access Charts. Retrieved from [Link]

-

Asia Pacific Oncology Pharmacy Community. (2018). Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments. Retrieved from [Link]

-

Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

-

US EPA. (2025). Emergency Response and Recognizing Hazardous Substance Releases. Retrieved from [Link]

-

Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure. Retrieved from [Link]

-

Stanford Environmental Health & Safety. Decontamination. Retrieved from [Link]

-

CDC. (2024). What to Do in a Chemical Emergency. Retrieved from [Link]

-

Centre for Health Protection. Environmental Decontamination. Retrieved from [Link]

-

NIH Environmental Management System. The Drain Discharge Program. Retrieved from [Link]

-

The University of British Columbia. Acidic/Basic Spill Clean Up. Retrieved from [Link]

-

Health Net. Infection Control POLICY AND PROCEDURE: Decontamination of Surfaces. Retrieved from [Link]

-

Wikipedia. Sodium bicarbonate. Retrieved from [Link]

-

American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Perspective on halogenated organic compounds. Retrieved from [Link]

-

The University of Queensland. Chemical Spill and Response Guideline. Retrieved from [Link]

-

University of Maryland. EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 2. fishersci.com [fishersci.com]

- 3. policies.uq.edu.au [policies.uq.edu.au]

- 4. Guide for Chemical Spill Response - American Chemical Society [acs.org]

- 5. providerlibrary.healthnetcalifornia.com [providerlibrary.healthnetcalifornia.com]

- 6. epa.gov [epa.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.